

ST-148: A Technical Guide on its Antiviral Spectrum and Mechanism of Action

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Compound of Interest

Compound Name: ST-148

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Abstract

ST-148 is a novel small-molecule inhibitor targeting the capsid protein of flaviviruses, with primary activity demonstrated against the dengue virus (DENV). This document provides a comprehensive overview of the known antiviral spectrum of **ST-148**, its mechanism of action, and available data from in vitro and in vivo studies. The information is presented to support further research and development of this promising antiviral candidate.

Introduction

Flaviviruses, including dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever virus (YFV), and Japanese Encephalitis virus (JEV), represent a significant and ongoing global health threat. The development of direct-acting antiviral agents against these pathogens is a critical priority. **ST-148** has emerged as a potent inhibitor of DENV replication by targeting a novel mechanism involving the viral capsid protein. This guide summarizes the current scientific knowledge regarding **ST-148**.

Antiviral Spectrum of ST-148

ST-148 exhibits a potent and selective inhibitory effect on members of the Flaviviridae family, with the most robust data available for its activity against the four serotypes of dengue virus.

Quantitative Antiviral Activity

The antiviral activity of **ST-148** has been primarily characterized by determining its half-maximal effective concentration (EC50) in cell-based assays. The available data for DENV serotypes is summarized in the table below.

Virus	Strain	Cell Line	Assay Type	EC50 (μM)	Citation(s)
Dengue Virus Serotype 1	Hawaii	Vero	Viral Titer Reduction	2.832	[1]
Dengue Virus Serotype 2	New Guinea C	Vero	Viral Titer Reduction	0.016	[1]
Dengue Virus Serotype 3	H-87	Vero	Viral Titer Reduction	0.512	[1]
Dengue Virus Serotype 4	H-241	Vero	Viral Titer Reduction	1.150	[1]
Modoc Virus	Vero	Viral Titer Reduction	Active	[1]	
Zika Virus	Active	[2]			

Note: While **ST-148** is reported to be active against Zika virus and Modoc virus, specific quantitative data (EC50 values) are not consistently available in the public domain. Further studies are required to quantify its activity against a broader range of flaviviruses, including West Nile virus, Yellow Fever virus, and Japanese Encephalitis virus.

Cytotoxicity and Selectivity Index

The 50% cytotoxic concentration (CC50) is a measure of a compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

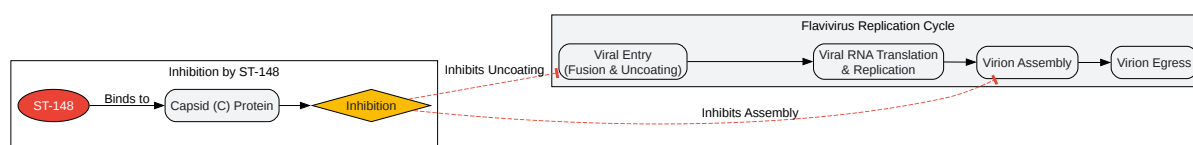
Cell Line	CC50 (μM)
Vero	>40

Note: Detailed cytotoxicity studies across a range of relevant cell lines are needed to establish a comprehensive safety profile for **ST-148**. The provided CC50 value in Vero cells suggests a favorable preliminary safety profile.

Mechanism of Action

ST-148 functions as a capsid inhibitor. Its mechanism of action involves direct binding to the viral capsid (C) protein, which plays a crucial role in both the assembly of new viral particles and the disassembly of incoming virions.

By binding to the capsid protein, **ST-148** is thought to induce a conformational change that leads to the hyper-stabilization or rigidification of the capsid structure.^{[2][3]} This increased rigidity interferes with the normal processes of nucleocapsid assembly around the viral RNA genome and also inhibits the uncoating of the viral genome upon entry into a new host cell.^{[2][3]}



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Caption: Mechanism of action of **ST-148** as a capsid inhibitor.

Experimental Protocols

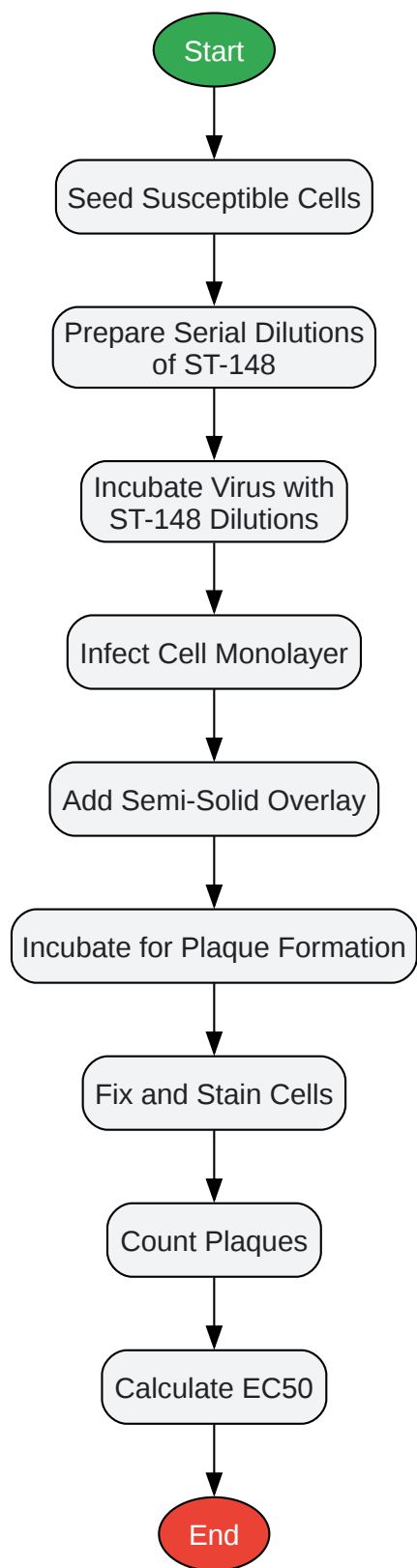
Detailed, step-by-step protocols for the specific assays used in the evaluation of **ST-148** are not publicly available. However, based on the cited literature, standard virological assays were employed. Below is a generalized protocol for a plaque reduction neutralization test (PRNT), a common method for determining antiviral efficacy.

Plaque Reduction Neutralization Test (PRNT) - Generalized Protocol

This assay measures the ability of a compound to reduce the number of viral plaques formed in a monolayer of susceptible cells.

- **Cell Seeding:** Seed susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
- **Compound Dilution:** Prepare serial dilutions of **ST-148** in an appropriate cell culture medium.
- **Virus-Compound Incubation:** Mix a standard concentration of the virus with each dilution of **ST-148** and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.
- **Infection:** Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
- **Adsorption:** Allow the virus to adsorb to the cells for a specific time (e.g., 1-2 hours at 37°C), with gentle rocking every 15-30 minutes.
- **Overlay:** Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
- **Incubation:** Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
- **Staining and Plaque Counting:** Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
- **Data Analysis:** Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined by plotting

the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.



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Caption: Generalized workflow for a Plaque Reduction Neutralization Test.

In Vivo Studies

Limited in vivo data for **ST-148** is available. Studies in AG129 mice, which are deficient in interferon- α/β and - γ receptors and are a common model for dengue virus infection, have been mentioned.

AG129 Mouse Model for Dengue Virus

- **Study Design:** While specific protocols for **ST-148** are not detailed, a typical study would involve infecting AG129 mice with a lethal dose of DENV and then administering **ST-148** at various doses and schedules (prophylactic or therapeutic).
- **Endpoints:** Key endpoints would include survival rates, reduction in viral load in serum and tissues (e.g., spleen, liver), and amelioration of clinical signs of disease.
- **Reported Efficacy:** Administration of **ST-148** at 50 mg/kg/day has been reported to mitigate viremia and reduce the viral load in the spleen and liver of DENV-challenged AG129 mice.

Note: Detailed in vivo efficacy studies for **ST-148** against other flaviviruses, such as Zika virus, have not been extensively reported in the public literature.

Host Cell Signaling Pathways

Currently, there is no published data to suggest that **ST-148** directly modulates host cell signaling pathways. The primary mechanism of action is understood to be the direct inhibition of the viral capsid protein. Proteomic or transcriptomic studies of **ST-148**-treated, virus-infected cells would be required to investigate any potential downstream effects on host cell signaling.

Conclusion and Future Directions

ST-148 is a promising flavivirus antiviral candidate with a novel mechanism of action. Its potent activity against all four serotypes of dengue virus warrants further investigation and development. Key areas for future research include:

- **Expanded Antiviral Spectrum:** Comprehensive in vitro testing against a wider panel of flaviviruses (Zika, West Nile, Yellow Fever, Japanese Encephalitis) to determine its broad-spectrum potential.
- **Detailed Mechanistic Studies:** Elucidation of the precise binding site of **ST-148** on the capsid protein and a deeper understanding of how this interaction inhibits viral replication.
- **Host Factor Interactions:** Investigation into whether **ST-148**'s mechanism involves interference with capsid-host factor interactions.
- **In Vivo Efficacy:** Rigorous in vivo studies in relevant animal models for various flaviviruses to establish its therapeutic efficacy.
- **Resistance Profiling:** Selection and characterization of **ST-148**-resistant viruses to understand potential resistance mechanisms.

The data presented in this guide, while highlighting the potential of **ST-148**, also underscores the need for further research to fully characterize its antiviral properties and therapeutic potential.

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